

Ateviridine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Ateviridine

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Abstract

Ateviridine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the chemical structure of **ateviridine**, its synthetic pathways, and its mechanism of action. The information is compiled from various scientific sources to support research and development in the field of antiretroviral drug discovery.

Chemical Structure and Properties

Ateviridine, with the IUPAC name [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.^{[1][2][3]}

Property	Value	Reference
IUPAC Name	[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone	[1][3]
CAS Number	136816-75-6	[1][3]
Molecular Formula	C ₂₁ H ₂₅ N ₅ O ₂	[1][2][3]
Molar Mass	379.464 g·mol ⁻¹	[1]
Appearance	Not specified in provided results	
Melting Point	Not specified in provided results	
Solubility	Not specified in provided results	

Synthesis Pathways

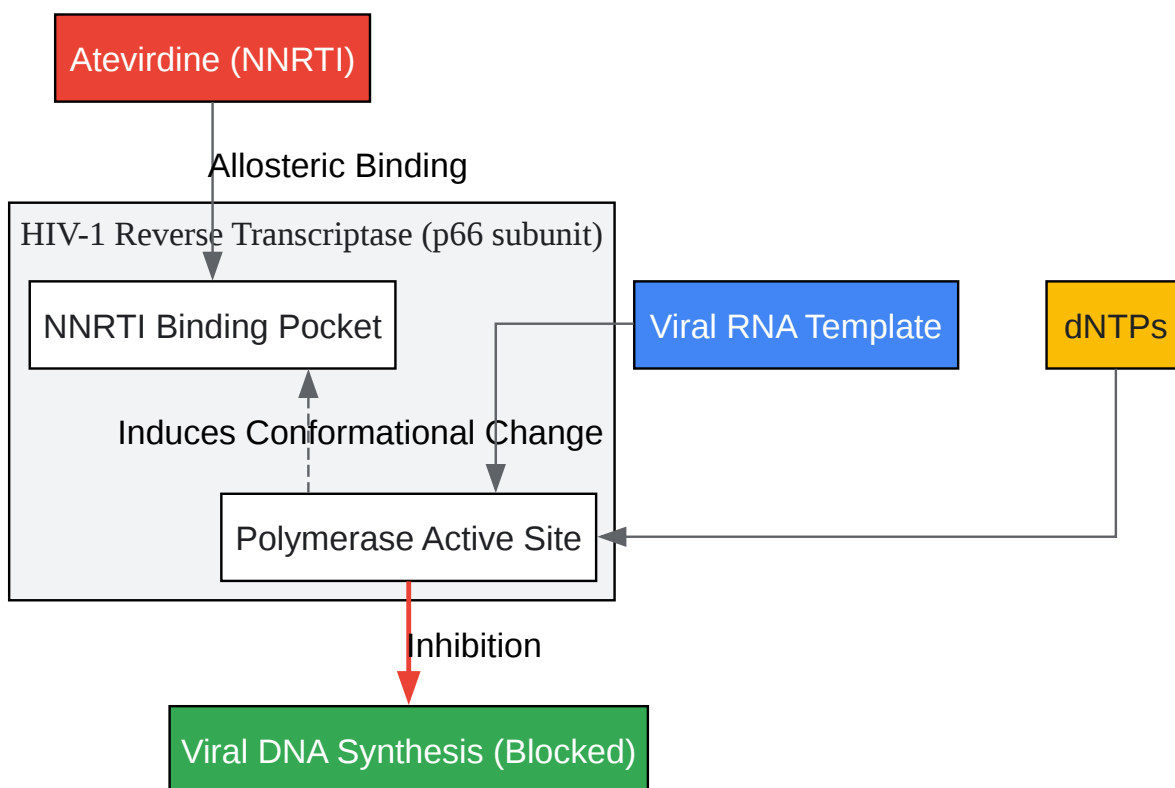
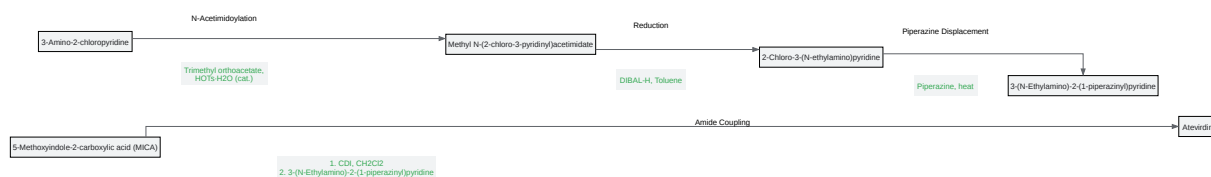
Two main synthetic routes for **atevirdine** have been described in the literature. The first is a multi-step linear synthesis, while the second is a more convergent and economically viable approach for large-scale production.

Linear Synthesis from 2-Chloro-3-nitropyridine

This pathway begins with the aromatic displacement of chlorine from 2-chloro-3-nitropyridine. [1] The subsequent steps involve protection of the secondary amine, reduction of the nitro group, N-alkylation, deprotection, and final coupling with a derivative of 5-methoxy-3-indoleacetic acid.[1] While this route is chemically feasible, the starting material, 2-chloro-3-nitropyridine, is not readily accessible and its synthesis can be low-yielding.

Convergent Synthesis from 3-Amino-2-chloropyridine

A more practical and scalable synthesis of **atevirdine** mesylate has been developed, proceeding in three main steps from 3-amino-2-chloropyridine. This route is more economical for producing multi-ton quantities of the drug.



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